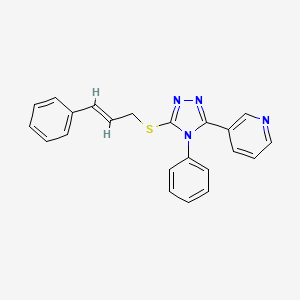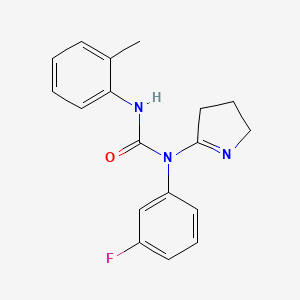
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(o-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(o-tolyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the proliferation and survival of cancer cells.
科学的研究の応用
Urea Biosensors
Urea, or carbamide, plays a critical role in various fields due to its presence as a result of numerous processes, including nitrogen metabolism in humans, where it is an end product. Elevated levels of urea can indicate various diseases, while lower levels may signal other health issues. Urea's detection is vital not only in human health for diagnosing conditions like renal failure and liver diseases but also in sectors such as fisheries, dairy, and agriculture. Urea biosensors, utilizing the enzyme urease, have seen advancements in detecting and quantifying urea concentrations. Recent developments have incorporated various materials like nanoparticles, conducting polymers, and carbon materials to enhance the sensitivity and durability of urea biosensors. This comprehensive approach has broadened the understanding and application of urea detection, benefiting a wide audience across different sectors (S. Botewad et al., 2021).
Urease Inhibitors in Medicine
Urease, the enzyme responsible for urea hydrolysis, plays a significant role in infections caused by bacteria such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. The search for urease inhibitors has been intensive, aiming to treat these infections effectively. While acetohydroxamic acid has been the only clinically used urease inhibitor, it presents severe side effects, suggesting the potential for discovering more effective and safer alternatives. This area of research highlights the importance of urease inhibitors in developing treatments for infections associated with urea hydrolysis, indicating a need for further exploration and discovery in this field (Paulina Kosikowska and Łukasz Berlicki, 2011).
Urea in Ruminant Nutrition
Urea's role extends into agriculture, specifically in ruminant nutrition, where it serves as a non-protein nitrogen source, substituting for feed proteins to economically satisfy the nitrogen requirements of ruminants. The hydrolysis of urea in the rumen into ammonia, utilized for microbial protein synthesis, underscores urea's value in ruminant diets. However, the use of urea must be carefully managed to avoid toxicity risks, highlighting the importance of understanding urea's biochemical interactions within ruminant stomachs to optimize its use as a cost-effective feed ingredient (D. Jin et al., 2018).
Supramolecular Chemistry
In the field of supramolecular chemistry, urea derivatives, specifically those involving calix[4]pyrrole scaffolds, have been explored for their potential to form supramolecular capsules. These capsules, with functionalized interiors, can mimic the behavior of natural enzymes and receptors, showcasing the versatility of urea derivatives in constructing complex molecular architectures. Such developments point to the diverse applications of urea derivatives in mimicking biological processes and designing new materials with specific chemical functionalities (P. Ballester, 2011).
Urea in Drug Design
The unique hydrogen bonding capabilities of ureas make them pivotal in drug design, where they are incorporated into molecules to modulate selectivity, stability, toxicity, and pharmacokinetic profiles of drugs. Urea derivatives have been recognized for their broad range of bioactivities, including modulation of biological targets like kinases, proteases, and epigenetic enzymes. This highlights the significance of urea in medicinal chemistry, where its incorporation into drug molecules can lead to the development of novel therapeutics with improved efficacy and safety profiles (A. Jagtap et al., 2017).
特性
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O/c1-13-6-2-3-9-16(13)21-18(23)22(17-10-5-11-20-17)15-8-4-7-14(19)12-15/h2-4,6-9,12H,5,10-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLYHQXBWSGBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N(C2=NCCC2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(o-tolyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(benzoylamino)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2633479.png)
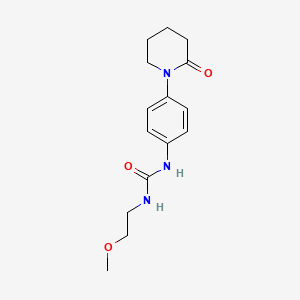
![N-{8-[(E)-(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl}benzenecarboxamide](/img/structure/B2633481.png)

![N-(3,5-dimethoxyphenyl)-2-((3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2633483.png)
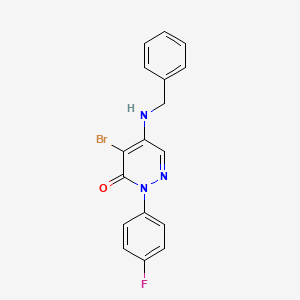
![(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2633488.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-phenyl-4-(phenylsulfonyl)oxazol-5-amine](/img/structure/B2633490.png)
![Ethyl 2-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2633492.png)
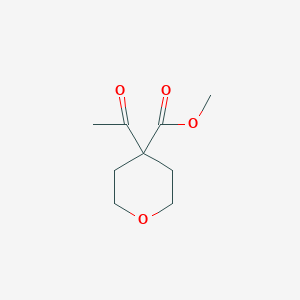
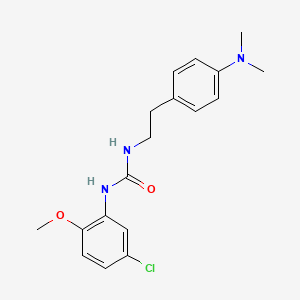

![[1-(6-Chloro-3-pyridyl)cyclobutyl]methanol](/img/structure/B2633501.png)
